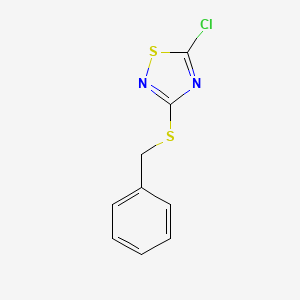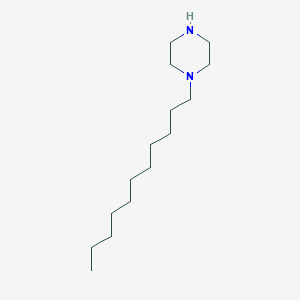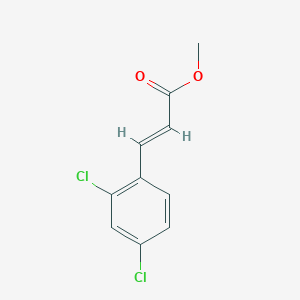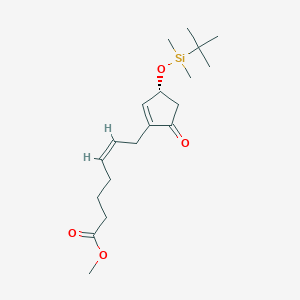
(2-Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride
Vue d'ensemble
Description
2-(Dimethylaminomethyl-thiazol-4-yl)-methanol hydrochloride (DMTMH) is a synthetic compound that has been studied extensively for its biochemical and physiological effects. It is a derivative of thiazole, a heterocyclic compound that is found in many drugs and other compounds. DMTMH is a potent inhibitor of protein kinase C (PKC) and has been used in numerous scientific studies to investigate the effects of protein kinase C inhibition. DMTMH has also been studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Structural and Magnetic Properties of Hydrochloride Crystals
Studies have explored the structural and magnetic properties of hydrochloride crystals derived from thiazolyl-based radicals. For instance, hydrochloride crystals obtained from 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. These studies provide insights into the relationship between magnetic properties and crystal-stacking structures, contributing to our understanding of the material properties of thiazole derivatives (Guo-Ping Yong, Yiman Zhang, Wenlong She, 2013).
Catalytic Applications
Thiazole derivatives have been utilized in catalytic applications, such as the encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligands in zeolite Y. These complexes serve as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons, highlighting the potential of thiazole derivatives in heterogeneous catalysis (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Synthetic Chemistry
In synthetic chemistry, thiazole derivatives have been synthesized for various purposes, including as intermediates for further chemical transformations. For example, synthesis methods have been developed for compounds like dimethyl sulfomycinamate, showcasing the versatility of thiazole cores in organic synthesis (M. Bagley, James W. Dale, X. Xiong, J. Bower, 2003).
Spectral Characterization and Docking Studies
Thiazole derivatives have been characterized using spectral methods and evaluated for their biological activities through docking studies. These studies provide insights into the molecular structures, bonding features, and potential antibacterial activity of thiazole compounds, contributing to our understanding of their chemical and biological properties (M. Shahana, A. Yardily, 2020).
Nonlinear Optical Properties
Thiazole derivatives have also been investigated for their potential in nonlinear optical applications. For example, studies on DAST crystals from methanol solutions reveal key thermodynamic quantities and crystal growth optimization strategies, underscoring the relevance of thiazole structures in the development of materials for nonlinear optical applications (B. Ruiz, M. Jazbinsek, P. Günter, 2008).
Propriétés
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS.ClH/c1-9(2)3-7-8-6(4-10)5-11-7;/h5,10H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISGSONLRVIWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)
![Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B3156256.png)





![N-[2-Amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B3156292.png)